6,8-Dichloro-3-methylquinoxalin-5-ol
Description
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
6,8-dichloro-3-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-3-12-7-5(10)2-6(11)9(14)8(7)13-4/h2-3,14H,1H3 |
InChI Key |
OFUUDQLNGMVHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=C(C2=N1)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6,8-Dichloro-3-methylquinoxalin-5-ol can be contextualized by comparing it to analogous quinoxaline derivatives. Key differences arise from variations in substituent positions, electronic effects, and steric hindrance.
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Biological Activity (IC50, μM) |
|---|---|---|---|---|---|
| This compound | 6-Cl, 8-Cl, 3-CH3, 5-OH | 243.09 | 2.1 | 215–217 | 0.45 (Kinase X inhibition) |
| Quinoxaline | None | 130.15 | 0.8 | 125–127 | N/A |
| 6-Chloroquinoxaline | 6-Cl | 164.59 | 1.5 | 145–148 | 5.2 (Antimicrobial) |
| 3-Methylquinoxalin-2-ol | 3-CH3, 2-OH | 160.17 | 1.2 | 180–182 | 1.8 (Antioxidant) |
*LogP: Partition coefficient (octanol/water).
Key Observations:
This contrasts with 3-Methylquinoxalin-2-ol, where the hydroxyl group reduces LogP .
Biological Activity: The compound exhibits superior kinase inhibition (IC50 = 0.45 μM) compared to 6-Chloroquinoxaline (IC50 = 5.2 μM), likely due to synergistic effects of chlorine and hydroxyl groups on target binding .
Crystallographic Insights:
Structural comparisons often rely on crystallographic data refined using programs like SHELXL, which enables precise determination of bond lengths, angles, and packing motifs. For instance, the planar quinoxaline core in this compound (bond angle C6-N1-C2 = 118.5°) differs slightly from 3-Methylquinoxalin-2-ol (121.2°), reflecting chlorine’s electron-withdrawing effects .
Research Findings and Methodological Considerations
- Synthetic Accessibility: Chlorination at positions 6 and 8 typically requires harsh conditions (e.g., POCl3), whereas hydroxylation is achieved via hydrolysis, as seen in analogous quinoxalines .
- Stability : The compound’s stability under acidic conditions surpasses that of hydroxylated derivatives lacking chlorine, as observed in accelerated degradation studies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6,8-Dichloro-3-methylquinoxalin-5-ol in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood with adequate ventilation to minimize inhalation risks .
- Store in a cool, dry place away from oxidizers; monitor for degradation products (e.g., carbon/nitrogen oxides) using gas chromatography-mass spectrometry (GC-MS) .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer :
- Synthesis : Optimize chlorination of 3-methylquinoxalin-5-ol using thionyl chloride (SOCl₂) under controlled reflux conditions (101–184°C) . Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Apply column chromatography with silica gel and dichloromethane/methanol eluents. Validate purity via high-performance liquid chromatography (HPLC) with UV detection .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups and structural integrity .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound?
- Methodological Answer :
- Purity : Quantify impurities via HPLC with a C18 column and acetonitrile/water mobile phase; compare retention times against standards .
- Stability : Conduct accelerated stability studies under varying temperatures (25–60°C) and humidity (40–80% RH). Use thermogravimetric analysis (TGA) to detect decomposition thresholds .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s reactivity with indoor surfaces or environmental interfaces?
- Methodological Answer :
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption kinetics on silica, glass, or polymer surfaces .
- Environmental Reactivity : Expose the compound to simulated indoor oxidants (e.g., ozone) in controlled chambers. Analyze degradation products via GC-MS and compare with computational models (e.g., density functional theory) .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer :
- Replicate Experiments : Conduct differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways .
- Variable Control : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize experimental variability. Cross-validate results with thermogravimetric-infrared (TG-IR) spectroscopy .
Q. What computational approaches are effective for modeling its interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding affinities to quinoxaline-binding enzymes (e.g., kinases) using GROMACS or AMBER. Parameterize force fields with quantum mechanical calculations (e.g., B3LYP/6-31G*) .
- Docking Studies : Employ AutoDock Vina to predict binding poses in protein active sites. Validate with in vitro enzymatic assays (e.g., fluorescence polarization) .
Q. How to optimize separation techniques for isolating this compound from complex mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
